molecular formula C30H34N8O3S B2497039 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 1020048-10-5

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2497039
CAS No.: 1020048-10-5
M. Wt: 586.72
InChI Key: UBUOKSQFDCPRLK-UHFFFAOYSA-N
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Description

“2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one” is a complex organic compound that features multiple functional groups, including pyrazole, triazoloquinazoline, and piperazine moieties. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of each functional group and their subsequent coupling. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine.

    Synthesis of the triazoloquinazoline core: This might involve the cyclization of a suitable precursor with hydrazine and other reagents.

    Coupling reactions: The different moieties are then coupled together using various organic reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scale-up, ensuring high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functional groups.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be studied for its potential as an enzyme inhibitor or receptor ligand, given the presence of multiple heterocyclic rings.

Medicine

In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include various enzymes, receptors, or other proteins, and the pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one
  • 8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
  • 1-(4-phenylpiperazin-1-yl)ethan-1-one

Uniqueness

The uniqueness of “2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one” lies in its combination of multiple functional groups, which could confer unique biological activities and chemical reactivity compared to simpler analogs.

Properties

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N8O3S/c1-20-16-21(2)37(33-20)11-10-27-32-29-23-17-25(40-3)26(41-4)18-24(23)31-30(38(29)34-27)42-19-28(39)36-14-12-35(13-15-36)22-8-6-5-7-9-22/h5-9,16-18H,10-15,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUOKSQFDCPRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)N5CCN(CC5)C6=CC=CC=C6)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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